(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
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Overview
Description
(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound that combines a chromenone derivative with a sugar acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the esterification of 4-methyl-2-oxochromen-7-ol with a sugar acid derivative. One common method includes the use of triethylamine as a base and dichloromethane as a solvent at ambient temperature . The reaction proceeds efficiently, yielding the desired ester in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: Reduction of the chromenone can yield dihydrochromenones.
Substitution: The hydroxyl groups on the sugar moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydrochromenones from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Mechanism of Action
The mechanism of action of (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The sugar acid ester part of the molecule can enhance its solubility and bioavailability, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromenone structure but with a different ester group.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another chromenone derivative with different substituents.
Uniqueness
(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is unique due to its combination of a chromenone moiety with a sugar acid ester, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C16H16O9 |
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Molecular Weight |
352.29 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16(22)14-12(19)11(18)13(20)15(21)25-14/h2-5,11-15,18-21H,1H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI Key |
JDLWQVUSJZOVRG-VQJWOFKYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3C(C(C(C(O3)O)O)O)O |
Origin of Product |
United States |
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